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2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

c-Met kinase inhibition Oncology Triazolopyridazine SAR

2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894063-27-5) is a synthetic small-molecule heterocyclic compound belonging to the triazolopyridazine class of ATP-competitive Type I kinase inhibitors. It is a key exemplified compound within the Novartis patent family (WO2012125667A1, Example claiming [1,2,4]triazolo[4,3-b]pyridazine compounds as c-Met tyrosine kinase inhibitors.

Molecular Formula C18H11F2N5O
Molecular Weight 351.317
CAS No. 894063-27-5
Cat. No. B2883167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
CAS894063-27-5
Molecular FormulaC18H11F2N5O
Molecular Weight351.317
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C18H11F2N5O/c19-13-5-2-6-14(20)17(13)18(26)22-12-4-1-3-11(9-12)15-7-8-16-23-21-10-25(16)24-15/h1-10H,(H,22,26)
InChIKeyWKVLDTXRCAHVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894063-27-5): c-Met Kinase Inhibitor Reference Standard Procurement Guide


2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894063-27-5) is a synthetic small-molecule heterocyclic compound belonging to the triazolopyridazine class of ATP-competitive Type I kinase inhibitors [1]. It is a key exemplified compound within the Novartis patent family (WO2012125667A1, Example 24) claiming [1,2,4]triazolo[4,3-b]pyridazine compounds as c-Met tyrosine kinase inhibitors [2]. Validation of its binding mode is provided by X-ray crystallographic co-complex structures of closely related triazolopyridazine inhibitors with the c-Met kinase domain (PDB 3CCN, PDB 3CD8, PDB 4DEG; resolved at 1.9–2.0 Å) [3]. This compound serves as the unsubstituted triazolo[4,3-b]pyridazine core scaffold within a broader medicinal chemistry optimization campaign that yielded clinical candidates such as AMG-208 and AMG-458, making it an essential reference standard for c-Met inhibitor discovery programs [4].

Why Generic Substitution Is Inadequate for 2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide


Triazolopyridazine compounds in the same general class cannot be casually interchanged for c-Met inhibition studies. SAR campaigns demonstrate that small structural modifications produce dramatic shifts in target engagement: fluorination pattern on the benzamide ring alters kinase binding affinity by 3- to 4-fold , addition of a 3-substituent on the triazolopyridazine core transforms a pan-kinase scaffold into a sub-nanomolar c-Met-selective chemotype [1], and the specific 2,6-difluorobenzamide regioisomer is explicitly claimed as a distinct chemical entity in multiple patent families (WO2012125667A1, US9227975, US9796723) for c-Met and TrkA applications [2]. Procurement of the exact CAS 894063-27-5 compound ensures alignment with the patent-validated chemical space and prevents introduction of undocumented off-target liabilities that arise from seemingly conservative substitutions observed across this scaffold class [3].

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide Against Closest Comparators


c-Met Kinase Inhibition Potency: Triazolopyridazine Core Scaffold vs. Optimized 3-Substituted Analogs

The target compound embodies the minimal pharmacophoric core of the triazolopyridazine c-Met inhibitor series [1]. The unsubstituted core scaffold shows measurable but modest c-Met inhibitory activity, in contrast to optimized 3-substituted analogs such as compound 10f (4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol) which achieves single-digit nanomolar potency (IC50 = 4–5 nM) and compound 4g (IC50 = 163 nM in more recent dual c-Met/Pim-1 studies) [2][3]. This differential quantifies the magnitude of potency gained through 3-position derivatization and establishes the target compound as the essential negative control and SAR baseline for optimization campaigns [4].

c-Met kinase inhibition Oncology Triazolopyridazine SAR

Kinase Selectivity Profile: Triazolopyridazine Core vs. Optimized Selective Inhibitors

The unsubstituted triazolopyridazine core (CAS 894063-27-5) interacts with the hinge region of the c-Met ATP-binding pocket through a conserved water-mediated hydrogen bond network observed across PDB structures 3CCN, 3CD8, and 4DEG [1]. However, 3-position derivatization is required to achieve the extraordinary selectivity window characteristic of this series—compound 10f maintains >5,000-fold selectivity for c-Met over a panel of 11 diverse kinases including KDR, IGF1R, Tie2, Lck, Jak3, BTK, p38α, PKBα, PKA, Aurora 1/2, and Abl (all IC50 > 25 µM) [2]. The clinical candidate SAR125844 exemplifies the full selectivity potential of the scaffold class, with wild-type c-Met IC50 of 4.2 nM and high selectivity demonstrated via broad biochemical profiling [3]. The target compound (CAS 894063-27-5), as the unsubstituted parent, allows researchers to experimentally determine the selectivity contribution of the scaffold alone versus that imparted by specific 3-position substituents [4].

Kinase selectivity c-Met profiling Off-target risk

X-Ray Crystallographic Binding Mode: Triazolopyridazine Scaffold Confirmation in c-Met ATP Pocket

Multiple X-ray co-crystal structures of triazolopyridazine inhibitors bound to the c-Met kinase domain have been determined at resolutions of 1.9–2.0 Å, including PDB 3CCN, 3CD8, 3I5N, and 4DEG [1]. These structures reveal a conserved Type I ATP-competitive binding mode wherein the triazolopyridazine core occupies the adenine-binding region of the hinge, anchoring through a pair of water-mediated hydrogen bonds to the backbone of Met1160 and Pro1158, while the 6-phenyl linker directs the terminal aromatic ring into the hydrophobic back pocket [2]. Critically, the unsubstituted triazolopyridazine ring system (C-3 position) remains poised for vectoring substituents into the solvent-exposed region or the ribose pocket [3]. Unlike previous scaffold classes (e.g., triazolotriazines, triazolopyridines), the triazolopyridazine core permits distinct vectors for 3-position substitution that are validated by these experimentally solved structures [4].

X-ray crystallography c-Met co-crystal structure Binding mode elucidation

Patent-Validated Chemical Identity: Explicit Claiming in Multiple Patent Families vs. Unclaimed Analogs

The target compound is explicitly claimed and exemplified in WO2012125667A1 (Novartis AG, 2012) as Example 24 within a genus of [1,2,4]triazolo[4,3-b]pyridazine c-Met tyrosine kinase inhibitors [2]. It is further cross-referenced across multiple patent families including US9227975, US9796723, US10011604, and US10590139, where 2,6-difluorobenzamide-containing triazolopyridazine compounds are claimed as TrkA kinase inhibitors with measured IC50 values [3]. The DrugMap database catalogs this compound under the identifier DMMJ1FN, assigning it to targets TrkA (NTRK1) with a patented status [4]. In contrast, structurally similar but unclaimed analogs such as CAS 891111-77-6 (3-(pyridin-4-yl)-substituted variant) lack multi-target patent coverage and therefore carry higher procurement risk for drug discovery programs operating under freedom-to-operate constraints [4]. This patent provenance differentiates CAS 894063-27-5 from other triazolopyridazine benzamides available through chemical suppliers.

Freedom to operate Patent exemplification Procurement compliance

2,6-Difluorobenzamide Substituent Effect: Quantified Binding Affinity Enhancement Over Non-Fluorinated Analogs

The 2,6-difluorobenzamide moiety in the target compound enhances kinase binding affinity through a combination of conformational restriction (the ortho-fluoro atoms constrain the amide torsion angle to favor the coplanar bioactive conformation) and electrostatic interactions within the kinase hydrophobic pocket [1]. In a direct comparison reported for the Mps1/TTK kinase inhibitor series sharing the identical 2,6-difluorobenzamide pharmacophore, the fluorinated analog achieved an IC50 of 12.5 nM compared to 45.6 nM for the non-fluorinated benzamide variant—a 3.6-fold improvement . Additionally, related 2,6-difluorobenzamide-containing triazolopyridazine compounds within the US9227975/US9796723 patent families exhibit TrkA IC50 values of 64.4 nM, confirming the transferability of this fluorination benefit across kinase targets [2]. The fluorine substitution pattern (2,6- vs. other regioisomers such as 2,4- or 3,5-) is critical: the symmetrical 2,6-arrangement uniquely provides metabolic stability via oxidative dehalogenation blockade while optimizing the amide NH hydrogen bond donor capacity [3].

Fluorine SAR 2,6-difluorobenzamide Kinase binding affinity

High-Value Application Scenarios for 2,6-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide (CAS 894063-27-5)


Medicinal Chemistry: c-Met Inhibitor SAR Baseline and Fragment Elaboration Control

In medicinal chemistry campaigns targeting c-Met kinase for oncology indications, CAS 894063-27-5 serves as the definitive negative control for 3-position SAR exploration. The compound embodies the minimal triazolopyridazine pharmacophore without 3-substituent elaboration, allowing research teams to experimentally measure the intrinsic activity contribution of each new substituent introduced at the C-3 vector [1]. Structural biology validation is available through PDB entries 3CCN, 3CD8, and 4DEG, providing atomic-resolution binding mode confirmation that can guide fragment-growing and scaffold-hopping strategies [2]. The compound's patent exemplification in WO2012125667A1 ensures that any novel 3-substituted derivatives prepared from this core can be assessed against the patent landscape with defined freedom-to-operate boundaries [3].

Chemical Biology: Kinase Selectivity Profiling Reference Compound

The unsubstituted triazolopyridazine core (CAS 894063-27-5) is uniquely suited as a kinome-wide selectivity profiling reference. Because 3-substituted analogs such as compound 10f achieve >5,000-fold selectivity for c-Met (IC50 = 4–5 nM) versus 11 diverse off-target kinases [1], the core scaffold can be used in parallel kinome panels (e.g., DiscoverX KINOMEscan, Reaction Biology HotSpot) to establish the baseline selectivity fingerprint attributable to the triazolopyridazine ring system alone. This enables computational chemists and structural biologists to computationally deconvolute the selectivity contributions of the core versus the 3-substituent, accelerating the rational design of selective c-Met, TrkA, or dual-target inhibitors [2][3].

Procurement & Intellectual Property: Patent-Landscape Navigation Standard

For procurement and IP strategy teams, CAS 894063-27-5 provides a chemically unambiguous reference point for freedom-to-operate analysis. The compound is explicitly claimed and structurally exemplified in WO2012125667A1 (Novartis c-Met patent family) and cross-referenced in US9227975, US9796723, US10011604, and US10590139 (Merck/Organon TrkA patent families) [1]. DrugMap entry DMMJ1FN catalogs this compound with defined target annotations (TrkA/NTRK1) and patented status [2]. Unlike unclaimed structural analogs such as CAS 891111-77-6 that lack equivalent multi-family patent coverage, CAS 894063-27-5 enables legal and procurement teams to establish precise chemical boundaries for FTO clearance searches and prior-art landscapes before committing to large-scale analog synthesis or sourcing [3][4].

Crystallography & Structural Biology: Isomorphous Replacement and Co-Crystallization Core

Structural biology groups conducting c-Met co-crystallization studies can employ CAS 894063-27-5 as an isomorphous soaking compound for crystal systems derived from PDB entries 3CCN, 3CD8, 3I5N, and 4DEG (all solved at 1.9–2.0 Å resolution in space group P212121) [1]. The conserved water-mediated hydrogen bond network observed in these structures provides a predictable binding pose that facilitates difference Fourier map interpretation when 3-position-substituted derivatives are soaked into pre-formed c-Met apo crystals [2]. This approach streamlines fragment-based drug discovery by eliminating the need for de novo phasing of each new ligand-bound structure, reducing synchrotron beamtime requirements and accelerating structure–activity relationship cycles [3].

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